molecular formula C14H16N2 B3198994 2-{[Methyl(phenyl)amino]methyl}aniline CAS No. 1016726-78-5

2-{[Methyl(phenyl)amino]methyl}aniline

Cat. No. B3198994
CAS RN: 1016726-78-5
M. Wt: 212.29 g/mol
InChI Key: BBYPKUHVITZYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[Methyl(phenyl)amino]methyl}aniline” is a chemical compound with the molecular formula C10H15NO . It is used in various chemical reactions, particularly in the methylation of anilines .


Synthesis Analysis

The synthesis of “2-{[Methyl(phenyl)amino]methyl}aniline” involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .


Molecular Structure Analysis

The molecular structure of “2-{[Methyl(phenyl)amino]methyl}aniline” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . The InChI code for this compound is 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 .


Chemical Reactions Analysis

The key chemical reaction involving “2-{[Methyl(phenyl)amino]methyl}aniline” is its methylation. This involves the dehydrogenation of methanol, which forms a more reactive aldehyde or ketone that can undergo reactions like aldol condensation or imine formation . The hydrogen abstracted in the first step is used to hydrogenate the intermediate product, resulting in the overall formation of new C–C or C–N single bonds .


Physical And Chemical Properties Analysis

“2-{[Methyl(phenyl)amino]methyl}aniline” is an oil-like substance . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but it is not easily soluble in water .

Scientific Research Applications

Catalysis and Methylation Reactions

2-{[Methyl(phenyl)amino]methyl}aniline: has been studied in the context of catalysis and methylation reactions. Notably, cyclometalated ruthenium complexes have been found to efficiently methylate anilines using methanol as the methylating agent. These complexes selectively yield N-methylanilines under mild conditions (60 °C) with sodium hydroxide (NaOH) as the base. The mechanism involves β-hydride elimination of methanol as the rate-determining step .

Aniline Formation

A single-step method for aniline formation has been explored. By using a vanadate catalyst along with an iron oxide co-catalyst and hydroxylamine hydrochloride as the amine source, up to 90% yield of aniline can be achieved with high selectivity .

Kinetic Mechanism of Aniline-Methyl Radical Reaction

Theoretical investigations have elucidated the comprehensive kinetic mechanism of the reaction between aniline and the methyl radical. This study covers a wide range of temperatures (300–2000 K) and pressures (76–76,000 Torr). The potential energy surface of the C6H5NH2 + CH3 reaction has been established, providing insights into the reaction pathways .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, and specific target organ toxicity - (repeated exposure). The target organs are the blood and hematopoietic system .

Future Directions

The future directions for “2-{[Methyl(phenyl)amino]methyl}aniline” involve improving the efficiency of its synthesis. The current method of methylation of anilines with methanol typically requires elevated temperatures and the presence of either molecularly-defined complexes or heterogeneous materials . Research is ongoing to develop more efficient and environmentally friendly methods for this process .

properties

IUPAC Name

2-[(N-methylanilino)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPKUHVITZYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Methyl(phenyl)amino]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[Methyl(phenyl)amino]methyl}aniline
Reactant of Route 2
2-{[Methyl(phenyl)amino]methyl}aniline
Reactant of Route 3
2-{[Methyl(phenyl)amino]methyl}aniline
Reactant of Route 4
2-{[Methyl(phenyl)amino]methyl}aniline
Reactant of Route 5
2-{[Methyl(phenyl)amino]methyl}aniline
Reactant of Route 6
Reactant of Route 6
2-{[Methyl(phenyl)amino]methyl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.